molecular formula C19H24N4O4 B1230643 N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide

N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide

Cat. No. B1230643
M. Wt: 372.4 g/mol
InChI Key: ABRPDYUZUHZPQW-UHFFFAOYSA-N
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Description

N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide is a N-acyl-amino acid.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity of Pyrazine Derivatives : A study by Hassan, Hafez, and Osman (2014) focused on synthesizing and characterizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a category related to the compound of interest. These derivatives were tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.

Antifungal Applications

  • Antifungal Agents Based on Pyrazine Derivatives : The research by Illicachi et al. (2017) described the synthesis of novel pyrazine derivatives with potential antifungal properties. These compounds showed varying levels of activity against different fungal species.

Antibacterial Activity

  • Antibacterial Activity of Oxadiazoles : A study by Aghekyan et al. (2020) investigated the synthesis of novel oxadiazoles substituted with a 4-methoxyphenyl group, showing potential antibacterial activity.

Hydrogen Bonding in Pyrazinecarboxamides

  • Hydrogen Bonding in Pyrazinecarboxamides : Research by Wardell et al. (2008) explored the molecular and supramolecular structures of N-arylpyrazinecarboxamides. This study provides insights into the hydrogen bonding patterns and intermolecular forces in these compounds.

Anticancer Derivatives

  • Synthesis and Cytotoxicity of Anticancer Derivatives : The work by Bu et al. (2002) involved the synthesis of pyrazolo[3,4,5-kl]acridine derivatives, with one derivative showing notable cytotoxicity in a panel of cell lines, indicating potential anticancer applications.

Anti-Inflammatory and Antimicrobial Activity

  • Anti-Inflammatory and Antimicrobial Derivatives : A study by Ahmed (2017) described the synthesis of various derivatives showing high anti-inflammatory and antimicrobial effects, highlighting the diverse biological activities of these compounds.

Push–Pull Chromophores

  • Photophysical Properties of Pyrazine Chromophores : Hoffert et al. (2017) Hoffert, Durand, Gauthier, Guen, and Achelle (2017) conducted a study on push–pull pyrazine fluorophores, providing insights into their optical absorption, emission properties, and potential applications in molecular design.

properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H24N4O4/c1-3-27-12-4-9-22-19(25)17(14-5-7-15(26-2)8-6-14)23-18(24)16-13-20-10-11-21-16/h5-8,10-11,13,17H,3-4,9,12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

ABRPDYUZUHZPQW-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)NC(=O)C2=NC=CN=C2

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)OC)NC(=O)C2=NC=CN=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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